5-[(3-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
5-[(3-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a triazolo ring fused with a quinazoline moiety, which is further modified with a chlorobenzyl sulfanyl group. Such structural features often contribute to significant biological activities, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps:
Formation of the Triazolo Ring: The triazolo ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide, followed by cyclization.
Quinazoline Formation: The quinazoline moiety is often prepared by reacting anthranilic acid derivatives with formamide or similar reagents.
Final Coupling:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
5-[(3-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development, particularly in cancer research.
Biological Studies: It has been used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Its unique structure makes it a useful intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-[(3-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can lead to the disruption of critical biological pathways, which is particularly useful in the context of cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
- 5-[(3-Chlorobenzyl)sulfanyl]-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline
Uniqueness
Compared to similar compounds, 5-[(3-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline stands out due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the 3-chlorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a more potent inhibitor in certain contexts .
Properties
Molecular Formula |
C17H13ClN4S |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C17H13ClN4S/c1-11-19-16-14-7-2-3-8-15(14)20-17(22(16)21-11)23-10-12-5-4-6-13(18)9-12/h2-9H,10H2,1H3 |
InChI Key |
KBPCRMWRUSEHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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